4'-hydroxy-6-trifluoromethyl-3',4',5',6'-tetrahydro-2'H-[2,4']bipyridinyl-1'-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-hydroxy-6-trifluoromethyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid tert-butyl ester is a complex organic compound with significant potential in various scientific fields. This compound features a bipyridinyl core, which is a common motif in many biologically active molecules, and a trifluoromethyl group, which often enhances the biological activity and metabolic stability of compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-hydroxy-6-trifluoromethyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid tert-butyl ester typically involves multi-step organic synthesis. The process begins with the preparation of the bipyridinyl core, followed by the introduction of the trifluoromethyl group and the tert-butyl ester. Common reagents used in these reactions include trifluoromethylating agents, such as trifluoromethyl iodide, and esterification agents, such as tert-butyl alcohol and acid catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques, such as chromatography and crystallization, to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4’-hydroxy-6-trifluoromethyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bipyridinyl core can be reduced to form a more saturated ring system.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the bipyridinyl core may produce a more saturated ring system.
Scientific Research Applications
4’-hydroxy-6-trifluoromethyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its metabolic stability and biological activity.
Industry: Utilized in the development of new materials with unique properties, such as enhanced thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4’-hydroxy-6-trifluoromethyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins, while the bipyridinyl core interacts with various enzymes and receptors. This combination of features allows the compound to exert its effects through multiple pathways, making it a versatile tool in scientific research.
Comparison with Similar Compounds
Similar Compounds
4’-hydroxy-6-methyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid tert-butyl ester: Similar structure but lacks the trifluoromethyl group.
4’-hydroxy-6-trifluoromethyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid ethyl ester: Similar structure but with an ethyl ester instead of a tert-butyl ester.
Uniqueness
The presence of the trifluoromethyl group in 4’-hydroxy-6-trifluoromethyl-3’,4’,5’,6’-tetrahydro-2’H-[2,4’]bipyridinyl-1’-carboxylic acid tert-butyl ester enhances its biological activity and metabolic stability compared to similar compounds. Additionally, the tert-butyl ester provides increased steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Properties
Molecular Formula |
C16H21F3N2O3 |
---|---|
Molecular Weight |
346.34 g/mol |
IUPAC Name |
tert-butyl 4-hydroxy-4-[6-(trifluoromethyl)pyridin-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H21F3N2O3/c1-14(2,3)24-13(22)21-9-7-15(23,8-10-21)11-5-4-6-12(20-11)16(17,18)19/h4-6,23H,7-10H2,1-3H3 |
InChI Key |
IENWYWOHOCMQOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C2=NC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.